4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide
Description
The compound 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a thiazolidinone derivative featuring a (5Z)-5-benzylidene substituent, a 2-thioxo group, and an N-[3-(1H-imidazol-1-yl)propyl]butanamide side chain.
The synthesis of such compounds typically involves:
Knoevenagel condensation: To introduce the benzylidene moiety at the C5 position of the thiazolidinone ring.
Amide coupling: To attach the imidazole-containing propyl group via a butanamide linker. Characterization methods include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), as demonstrated in analogous studies .
Properties
Molecular Formula |
C20H22N4O2S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)butanamide |
InChI |
InChI=1S/C20H22N4O2S2/c25-18(22-9-5-11-23-13-10-21-15-23)8-4-12-24-19(26)17(28-20(24)27)14-16-6-2-1-3-7-16/h1-3,6-7,10,13-15H,4-5,8-9,11-12H2,(H,22,25)/b17-14- |
InChI Key |
MPGUSXRYOMFMCP-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone and benzaldehyde.
Attachment of the Imidazole Moiety: The final step involves the coupling of the thiazolidinone-benzylidene intermediate with an imidazole derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| 4-[...]-butanamide | P. aeruginosa | 20 |
Anticancer Potential
The anticancer properties of thiazolidinone derivatives have been extensively researched. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB 231 | 12 | |
| Compound B | HCT116 | 10 | |
| 4-[...]-butanamide | U251 (Glioblastoma) | 15 |
Neurological Disorders
Thiazolidinone derivatives have also been investigated for their potential in treating neurological disorders due to their ability to inhibit specific kinases involved in neurodegenerative diseases.
Case Study: DYRK1A Inhibition
A study highlighted the efficacy of thiazolidinone derivatives in inhibiting DYRK1A, a kinase implicated in Alzheimer's disease. The compound demonstrated significant inhibition at nanomolar concentrations, suggesting its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Effects: Benzylidene Modifications: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl) on the benzylidene moiety alters electronic properties, affecting reactivity and binding affinity .
Biological Activity: Thiazolidine-2,4-dione derivatives (e.g., ) exhibit notable anti-inflammatory activity due to triazole substituents, whereas thiazolidinones with thioxo groups (e.g., target compound) may prioritize antimicrobial or metabolic modulation .
Synthetic Routes: The target compound’s synthesis aligns with methods for rhodanine derivatives, utilizing Knoevenagel condensation followed by amide coupling. In contrast, triazole-containing analogues () require click chemistry for triazole ring formation .
Biological Activity
The compound 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide (CAS Number: 929836-42-0) is a thiazolidinone derivative known for its potential biological activities, particularly in oncology and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.5 g/mol. Its structure features a thiazolidinone core, which is significant in medicinal chemistry due to its diverse biological activities.
Synthesis
The compound can be synthesized through various methods including microwave-assisted synthesis, which has been shown to enhance yield and purity. The synthesis typically involves the condensation of appropriate thiazolidinone precursors with aryl aldehydes under controlled conditions.
Anticancer Activity
Research indicates that compounds similar to 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that related thiazolidinones can inhibit the proliferation of various cancer cell lines including HCT116 (colorectal carcinoma), MDA-MB 231 (breast carcinoma), and PC3 (prostate carcinoma). The IC50 values for these compounds often fall below 10 µM, indicating potent activity against tumor cells .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key protein kinases involved in cell cycle regulation and apoptosis. For example, compounds have been shown to inhibit DYRK1A, CK1, and GSK3α/β kinases, leading to cell cycle arrest and induction of apoptosis in cancer cells .
Antimicrobial Activity
Some derivatives of thiazolidinones exhibit antimicrobial properties against bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance.
Study 1: Antitumor Efficacy
A study evaluated the efficacy of a series of thiazolidinone derivatives in vitro against several tumor cell lines. The results indicated that compounds with specific substitutions on the thiazolidinone ring displayed enhanced activity against HCT116 cells with IC50 values as low as 8 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 8 |
| Compound B | MDA-MB 231 | 6.5 |
| Compound C | PC3 | 9 |
Study 2: Kinase Inhibition Profile
Another research effort focused on the kinase inhibition profiles of several thiazolidinone derivatives. The study found that certain compounds inhibited DYRK1A with IC50 values ranging from 1.2 to 6.6 µM, demonstrating their potential as therapeutic agents in targeting specific signaling pathways involved in cancer progression .
| Kinase Target | Compound | IC50 (µM) |
|---|---|---|
| DYRK1A | Compound A | 1.2 |
| CK1 | Compound B | 6.6 |
| GSK3α/β | Compound C | >10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
